27-Hydroxy Cholesterol-d6
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Overview
Description
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), is a deuterated form of 27-Hydroxycholesterol. This compound is an oxysterol, which is a type of cholesterol metabolite. It is known for its role as a selective estrogen receptor modulator and an agonist of the liver X receptor. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from the non-deuterated form .
Mechanism of Action
Target of Action
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), primarily targets Liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) . These receptors play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
This compound interacts with its targets, LXRs and FXRs, acting as a ligand . This interaction leads to the regulation of genes involved in lipid metabolism and inflammation . It also controls the action of hydroxymethylglutaryl-CoA reductase, an enzyme that plays a key role in cholesterol synthesis .
Biochemical Pathways
This compound is involved in cholesterol metabolism. It is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It serves as a substrate for bile synthesis . It also promotes cholesterol efflux from the vascular endothelium .
Pharmacokinetics
It is known that it is an abundant oxysterol in circulation . It is used as an internal standard to measure the concentration of 27-hydroxycholesterol in serum samples by mass spectrometry .
Result of Action
This compound is known to induce breast cancer cell proliferation and metastatic progression in experimental models . It also upregulates proinflammatory genes and increases adhesion via estrogen receptor alpha . In endothelial cells, it
Biochemical Analysis
Biochemical Properties
27-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer cell proliferation and metastatic progression in experimental models . It might serve as a ligand for liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation and invasion of lung adenocarcinoma (LAC) in vitro as well as LAC metastasis in vivo . In monocytes/macrophages, this compound upregulates proinflammatory genes and increases adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the phosphorylation of AKT and NFκB p65, promoting the expression of peptidylprolyl isomerase B (PPIB), especially in the coculture with THP1-derived macrophage . It also induces the secretion of FGF2 and IL-6, contributing to the expression of snail and vimentin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that elevations in this compound via CYP7B1 deletion promote atherosclerosis in mice without altering lipid status .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, CYP27A1 deficiency remarkably reduced high cholesterol-induced lung adenocarcinoma metastasis in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of cholesterol metabolism, produced by the enzyme CYP27A1 . It is also known to control the action of hydrocymethylglutaryl-CoA reductase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be important for cholesterol transport from the periphery to the liver .
Subcellular Localization
It is known that cholesterol biosynthesis enzymes, which would include those involved in the production of this compound, are expressed in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy Cholesterol-d6 involves the deuteration of 27-HydroxycholesterolThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product. The compound is then packaged in amber glass vials and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 27-Hydroxy Cholesterol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 27-Ketocholesterol.
Reduction: 27-Hydroxycholestanol.
Substitution: 27-Chlorocholesterol, 27-Bromocholesterol.
Scientific Research Applications
27-Hydroxy Cholesterol-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of 27-Hydroxycholesterol in biological samples.
Biology: The compound is used to study the metabolic pathways of cholesterol and its derivatives.
Medicine: It is employed in research on cholesterol-related diseases, such as atherosclerosis and breast cancer, due to its role as a selective estrogen receptor modulator.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools .
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol with similar biological functions but different receptor affinities.
24(S)-Hydroxycholesterol: Involved in cholesterol metabolism in the brain.
22®-Hydroxycholesterol: A precursor in the biosynthesis of steroid hormones
Uniqueness of 27-Hydroxy Cholesterol-d6: The deuterated form, this compound, is unique due to its use as an internal standard in analytical techniques. Its stability and distinct mass make it ideal for accurate quantification of 27-Hydroxycholesterol in various samples. Additionally, its role as a selective estrogen receptor modulator and liver X receptor agonist distinguishes it from other oxysterols .
Properties
CAS No. |
1246302-95-3 |
---|---|
Molecular Formula |
C27H40O2D6 |
Molecular Weight |
408.7 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
20380-11-4 (unlabelled) |
Synonyms |
25,26,26,26,27,27-hexadeuterocholest-5-ene-3ß,27-diol; 27-hydroxycholest-5-en-3-ol(d6) |
tag |
Cholesterol Impurities |
Origin of Product |
United States |
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